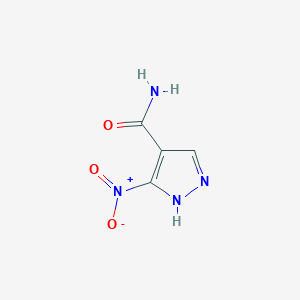

3-nitro-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-nitro-1H-pyrazole-4-carboxamide” is a chemical compound with the CAS Number: 39205-91-9 . It has a molecular weight of 156.1 .

Synthesis Analysis

A series of novel pyrazole-4-carboxamides were rationally designed and synthesized . Their structures were characterized by 1H NMR, 13C NMR, and HRMS . A new approach to the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was developed based on condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis .

Chemical Reactions Analysis

In the field of fungicides, pyrazole-4-carboxamides have been synthesized and shown to exhibit significant antifungal activities . They have been found to inhibit Alternaria solani and Fusarium oxysporum .

Mecanismo De Acción

Target of Action

The primary target of 3-nitro-1H-pyrazole-4-carboxamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the energy synthesis of pathogens by facilitating mitochondrial electron transfer between succinate and ubiquinone . This system is critical for oxygen-sensing and has been one of the most significant targets for developing fungicides .

Mode of Action

This compound interacts with its target, SDH, by forming H-bond and π – π stacking interactions . This interaction inhibits the function of SDH, thereby blocking the energy synthesis of the pathogens .

Biochemical Pathways

By inhibiting SDH, this compound disrupts the mitochondrial electron transfer between succinate and ubiquinone . This disruption affects the energy synthesis of the pathogens, leading to their inability to survive and reproduce .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of pathogen growth. For instance, it has been shown to exhibit more than 90% inhibition against Alternaria solani at a concentration of 100 μg/mL .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 3-nitro-1H-pyrazole-4-carboxamide in lab experiments is its diverse range of biological activities, which make it a promising candidate for use in a variety of research areas. In addition, this compound has been shown to have low toxicity and good bioavailability, which make it a suitable candidate for in vivo studies. However, one limitation of using this compound is its complex synthesis process, which may make it difficult to obtain in large quantities.

Direcciones Futuras

There are several future directions for research on 3-nitro-1H-pyrazole-4-carboxamide. One area of interest is the development of new synthetic routes for the compound, which may make it more accessible for use in research. In addition, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of new therapeutic applications. Finally, research is needed to explore the potential use of this compound in combination with other drugs, which may enhance its efficacy and reduce potential side effects.

Métodos De Síntesis

The synthesis of 3-nitro-1H-pyrazole-4-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 3-nitropyrazole, which is reacted with ethyl chloroformate to form the corresponding ethyl ester. This ester is then reacted with ammonia to form the carboxamide derivative, which is purified and isolated through a series of chromatographic steps. The final product is a white crystalline solid with a melting point of 229-231°C.

Aplicaciones Científicas De Investigación

3-nitro-1H-pyrazole-4-carboxamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and infectious disease research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In infectious disease research, this compound has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.

Safety and Hazards

The safety information for “3-nitro-1H-pyrazole-4-carboxamide” can be found in its Material Safety Data Sheet (MSDS) . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Propiedades

IUPAC Name |

5-nitro-1H-pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-3(9)2-1-6-7-4(2)8(10)11/h1H,(H2,5,9)(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOJDENHMYYSQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide](/img/structure/B2624494.png)

![Ethyl 6-methyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2624497.png)

![Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate](/img/structure/B2624500.png)

![Methyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2624501.png)

![(4As,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B2624510.png)

![3-bromo-6-chloro-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2624514.png)

![(E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol](/img/structure/B2624515.png)